molecular formula C12H14O3 B8666050 2-[2-(4-Methoxyphenyl)cyclopropyl]acetic acid

2-[2-(4-Methoxyphenyl)cyclopropyl]acetic acid

Cat. No. B8666050
M. Wt: 206.24 g/mol
InChI Key: KBRGKJHCWDGEIX-UHFFFAOYSA-N
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Patent
US08476308B2

Procedure details

The mixture of N-methoxy-2-(2-(4-methoxyphenyl)cyclopropyl)-N-methylacetamide (559) (1.8 g, 7.4 mmol), 2.5N NaOH (15 mL) and EtOH (15 mL) was stirred at 60° C. for 24 hours. The reaction mixture was acidified with HCl and extracted with EtOAc. The organic phase was washed with water, brine, dried over sodium sulfate and concentrated in vacuo to provide 2-(2-(4-methoxyphenyl)cyclopropyl)acetic acid (560) (1.5 g, 96.1%) as a yellow solid.
Name
N-methoxy-2-(2-(4-methoxyphenyl)cyclopropyl)-N-methylacetamide
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:17])[CH2:5][CH:6]1[CH2:8][CH:7]1[C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1.[OH-:19].[Na+].Cl>CCO>[CH3:16][O:15][C:12]1[CH:11]=[CH:10][C:9]([CH:7]2[CH2:8][CH:6]2[CH2:5][C:4]([OH:17])=[O:19])=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
N-methoxy-2-(2-(4-methoxyphenyl)cyclopropyl)-N-methylacetamide
Quantity
1.8 g
Type
reactant
Smiles
CON(C(CC1C(C1)C1=CC=C(C=C1)OC)=O)C
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1C(C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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